molecular formula C14H12FNO2 B12855220 Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate

Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12855220
M. Wt: 245.25 g/mol
InChI Key: VYXFOKMDARXQOI-UHFFFAOYSA-N
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Description

Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate is a biphenyl-based compound featuring a methyl ester at position 3, an amino group at position 4', and a fluorine substituent at position 3' of the biphenyl scaffold. These compounds are often explored as intermediates in drug discovery, particularly for targeting protein-protein interactions (e.g., c-Myc inhibition) . The amino and fluorine substituents confer unique electronic and steric properties, influencing solubility, reactivity, and biological activity.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 3-(4-amino-3-fluorophenyl)benzoate

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(15)8-10/h2-8H,16H2,1H3

InChI Key

VYXFOKMDARXQOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro substituent can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Withdrawing Groups: The amino group (NH₂) at position 4' in the target compound acts as an electron donor, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to the electron-withdrawing nitro (NO₂) or chloro (Cl) groups in analogs . This makes the target compound more suitable for further functionalization. Fluorine at position 3' provides metabolic stability and modulates lipophilicity, similar to its role in the 4'-fluoro-3-hydroxy analog .
  • Steric and Solubility Considerations :

    • The trifluoromethyl (CF₃) group in the 4'-CF₃ analog increases steric bulk and lipophilicity, reducing aqueous solubility but improving membrane permeability .
    • The hydroxyl (OH) group in the 4'-fluoro-3-hydroxy derivative improves solubility but may limit blood-brain barrier penetration .

Biological Activity

Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an amino group, a fluoro group, and a carboxylate moiety, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃FNO₂. The presence of functional groups such as the amino (-NH₂) and fluoro (-F) enhances the compound's lipophilicity and bioavailability, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways. The amino group may interact with active sites of enzymes, while the fluoro group can enhance binding affinity.
  • Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Nucleophilic Substitution : The amino group allows for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Biological Activity Studies

Research has focused on the biological activity of methyl biphenyl derivatives, including this compound. Here are some key findings:

Anticancer Activity

Studies have shown that biphenyl derivatives exhibit significant anticancer properties. For instance, in vitro tests on cancer cell lines such as MCF-7 (breast cancer) have demonstrated that related compounds can induce apoptosis and disrupt cell cycle progression.

CompoundIC50 (μM)Cell LineMechanism
Compound A2.56 ± 0.13MCF-7Induces apoptosis
Compound B0.34 ± 0.10HCT116Cell cycle arrest

Table 1: Anticancer activity of biphenyl derivatives

Inhibition Studies

The compound has been investigated for its potential to inhibit protein-protein interactions critical in cancer progression. For example, derivatives similar to this compound have been studied for their ability to disrupt c-Myc-Max dimerization, a crucial step in oncogenic signaling pathways.

Case Studies

Several studies have explored the biological activity of biphenyl derivatives:

  • Study on c-Myc Inhibition : Research conducted by Chauhan et al. demonstrated that specific methyl biphenyl derivatives could inhibit c-Myc-Max interactions effectively. This inhibition led to reduced proliferation in cancer cell lines.
  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various methyl biphenyl compounds against MCF-7 cells using the MTT assay. Results indicated that certain derivatives showed promising cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.

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